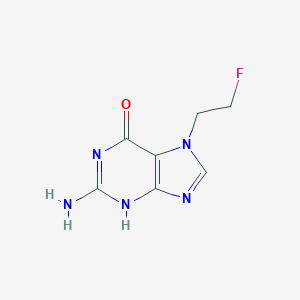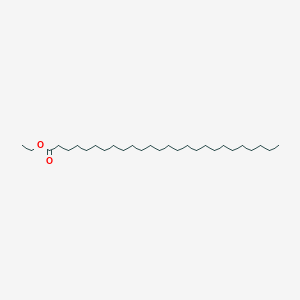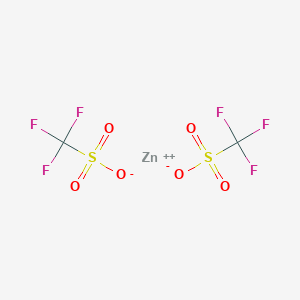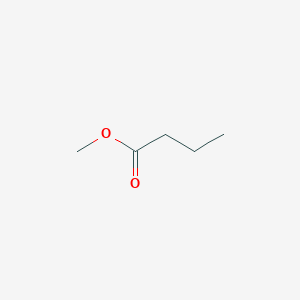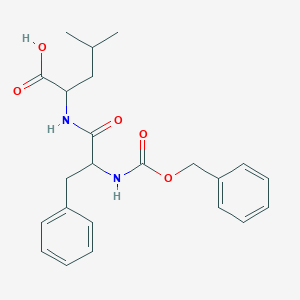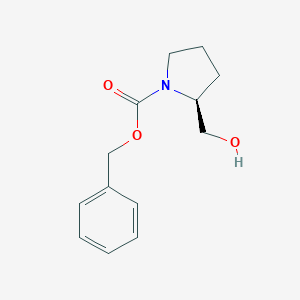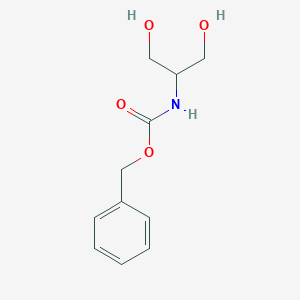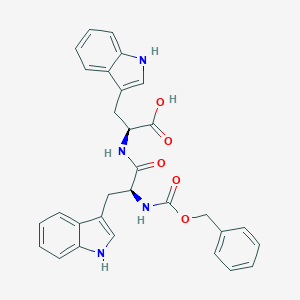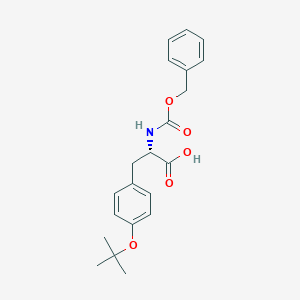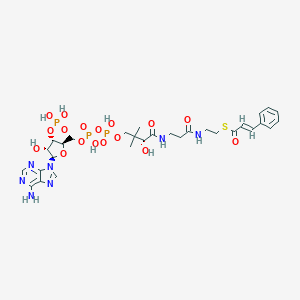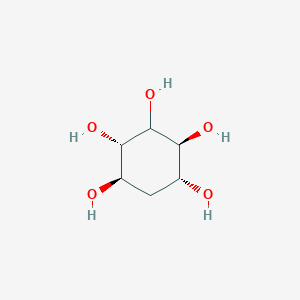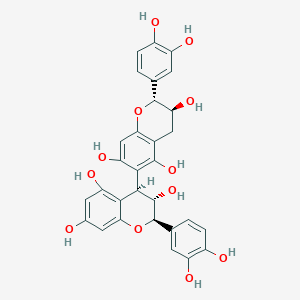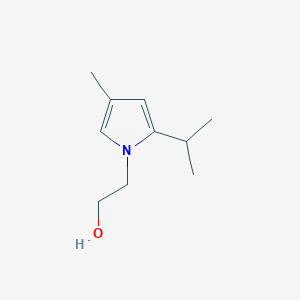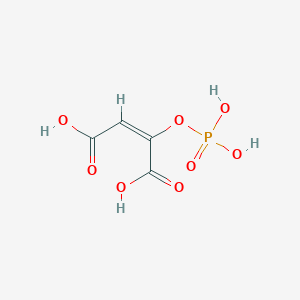
(E)-2-phosphonooxybut-2-enedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-phosphonooxybut-2-enedioic acid, also known as fumaric acid monoethyl ester phosphate (FMEP), is a chemical compound that has been widely studied for its potential applications in various fields. It is a derivative of fumaric acid, a naturally occurring organic acid found in many fruits and vegetables. FMEP has been shown to have a range of biochemical and physiological effects, making it an interesting compound for further research.
Wirkmechanismus
The exact mechanism of action of FMEP is not fully understood, but it is believed to work by modulating various signaling pathways in the body. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in antioxidant defense and cellular detoxification. FMEP has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Biochemische Und Physiologische Effekte
FMEP has a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and immunomodulatory effects. It has been shown to reduce oxidative stress and inflammation in various cell types, including neurons, immune cells, and skin cells. FMEP has also been shown to promote the differentiation of certain types of immune cells, such as regulatory T cells, which play a role in immune tolerance.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using FMEP in lab experiments is its relatively low cost and availability. It is also a stable compound that can be stored for long periods of time. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects in specific contexts.
Zukünftige Richtungen
There are many potential future directions for research on FMEP. One area of interest is its potential as a treatment for autoimmune diseases, such as multiple sclerosis and psoriasis. Further research could also explore its potential as a fertilizer and soil amendment in agriculture, as well as its potential as a component in biodegradable plastics. Additionally, more research is needed to fully understand its mechanism of action and how it can be used in specific contexts.
Synthesemethoden
FMEP can be synthesized by the reaction of (E)-2-phosphonooxybut-2-enedioic acid acid with ethanol and phosphorus oxychloride. This reaction produces a mixture of isomers, and the (E)-isomer can be isolated through various purification methods, such as column chromatography.
Wissenschaftliche Forschungsanwendungen
FMEP has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, FMEP has been shown to have anti-inflammatory and antioxidant properties, making it a potential treatment for diseases such as multiple sclerosis and psoriasis. In agriculture, FMEP has been studied as a potential fertilizer and soil amendment, as it has been shown to increase plant growth and yield. In materials science, FMEP has been studied as a potential component in the production of biodegradable plastics.
Eigenschaften
CAS-Nummer |
138668-74-3 |
|---|---|
Produktname |
(E)-2-phosphonooxybut-2-enedioic acid |
Molekularformel |
C4H5O8P |
Molekulargewicht |
212.05 g/mol |
IUPAC-Name |
(E)-2-phosphonooxybut-2-enedioic acid |
InChI |
InChI=1S/C4H5O8P/c5-3(6)1-2(4(7)8)12-13(9,10)11/h1H,(H,5,6)(H,7,8)(H2,9,10,11)/b2-1+ |
InChI-Schlüssel |
KMNAUSZAPXSXLU-OWOJBTEDSA-N |
Isomerische SMILES |
C(=C(\C(=O)O)/OP(=O)(O)O)\C(=O)O |
SMILES |
C(=C(C(=O)O)OP(=O)(O)O)C(=O)O |
Kanonische SMILES |
C(=C(C(=O)O)OP(=O)(O)O)C(=O)O |
Synonyme |
((1-carboxyethenyl)oxy)hydroxyphosphinecarboxylic acid oxide carboxyphosphoenolpyruvic acid CPEPA trisodium carboxyphosphoenolpyruvate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



